molecular formula C16H25NO3S B2596163 N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 496013-94-6

N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2596163
CAS No.: 496013-94-6
M. Wt: 311.44
InChI Key: DOCKNIYRFIQJPI-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide is an organic compound with a complex structure It is characterized by the presence of a cyclohexyl group, an ethyl group, a methoxy group, and a methyl group attached to a benzene ring, along with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps. One common method is the sulfonation of 2-methoxy-5-methylbenzenamine followed by the introduction of the cyclohexyl and ethyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactions using specialized equipment to handle the reagents and conditions safely. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding due to its sulfonamide group.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-ethyl-2-methoxybenzamide
  • N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzamide
  • N-cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate

Uniqueness

N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-4-17(14-8-6-5-7-9-14)21(18,19)16-12-13(2)10-11-15(16)20-3/h10-12,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCKNIYRFIQJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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